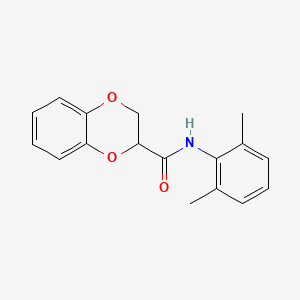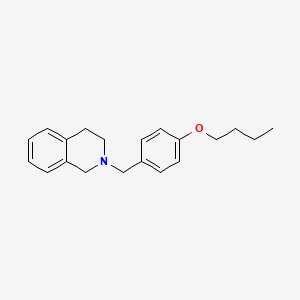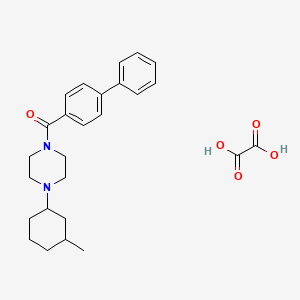
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as benzodioxines, which have been shown to have neuroprotective and anti-inflammatory properties.
Wirkmechanismus
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts on the alpha7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that is expressed in various regions of the brain. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This activation of the alpha7 nAChR has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain. These effects make N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters. This makes it a useful tool for studying the effects of neurotransmitters on various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects. Another potential application is in the treatment of schizophrenia, where N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to improve cognitive function. Further studies are needed to determine the full potential of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in these and other neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide for therapeutic use.
Synthesemethoden
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the benzodioxine ring system and the amide functional group.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-20-13-8-3-4-9-14(13)21-15/h3-9,15H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVRHKMTJJFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)


![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)